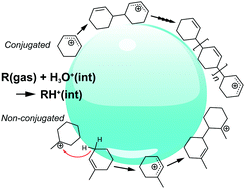Chain-propagation, chain-transfer, and hydride-abstraction by cyclic carbocations on water surfaces†
Physical Chemistry Chemical Physics Pub Date: 2018-09-12 DOI: 10.1039/C8CP04993A
Abstract
Atmospheric particles contain a wide range of oligomers, but the formation mechanism and the origin of complexity are still unclear. Here, we report the direct detection of carbocationic oligomers generated from the exposure of a series of cyclic unsaturated hydrocarbon gases to acidic water microjets through interface-sensitive mass spectrometry. By changing gas concentrations, H2O (D2O) solvent, bulk pH and comparing results from experiments on acyclic, cyclic, and aromatic compounds, we elucidated three competing reaction mechanisms: chain propagation (CP), chain transfer (CT), and hydride abstraction (HA). We found that conjugative π-electron delocalization in the carbocation is the most important factor for the interfacial oligomerization processes. Our results showed that electrophilic attack on C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C double bonds (CP and CT) is limited, and that on C–H single bonds (HA) is enhanced for carbocations lacking conjugation, which is not the case in bulk organic solutions. Carbocationic oligomers generated by the encounter of gaseous unsaturated hydrocarbons and acidic water surfaces potentially contribute to the molecular complexity in atmospheric particles.
C double bonds (CP and CT) is limited, and that on C–H single bonds (HA) is enhanced for carbocations lacking conjugation, which is not the case in bulk organic solutions. Carbocationic oligomers generated by the encounter of gaseous unsaturated hydrocarbons and acidic water surfaces potentially contribute to the molecular complexity in atmospheric particles.

Recommended Literature
- [1] Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?
- [2] Structural, elastic, electronic, optical and vibrational properties of single-layered, bilayered and bulk molybdenite MoS2-2H
- [3] Trapping the catalyst working state by amber-inspired hybrid material to reveal the cobalt nanostructure evolution in clean liquid fuel synthesis†
- [4] Synthesis and reactivity of alkylpalladium N-heterocyclic carbene complexes†
- [5] Spherical octanuclear clusters in a Na–Ln–dipic system – encapsulation of a nitrate ion and incorporation of water nonamers and dodecamers†
- [6] Stability-improved organic n-channel thin-film transistors with nm-thin hydrophobic polymer-coated high-k dielectrics
- [7] Structural characterization at the atomic level and optical properties of the ZnkIn2Ok+3 (3 ≤ k ≤ 13) system†
- [8] Structural studies of two capsaicinoids: dihydrocapsaicin and nonivamide. 13C and 15N MAS NMR supported by genetic algorithm and GIAO DFT calculations
- [9] Well-dispersed molybdenum nitrides on a nitrogen-doped carbon matrix for highly efficient hydrogen evolution in alkaline media†
- [10] Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines†










